

physical and chemical properties of 3,5-Dibromo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-4-hydroxybenzaldehyde

Cat. No.: B181551

[Get Quote](#)

An In-depth Technical Guide to 3,5-Dibromo-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxybenzaldehyde is an aromatic aldehyde, a class of organic compounds with diverse applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities. Its structural features, including a reactive aldehyde group, a phenolic hydroxyl group, and two bromine atoms on the benzene ring, make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^{[1][2]} This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physical and chemical properties of **3,5-Dibromo-4-hydroxybenzaldehyde** is presented below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Physical Properties of **3,5-Dibromo-4-hydroxybenzaldehyde**

Property	Value	Source(s)
IUPAC Name	3,5-dibromo-4-hydroxybenzaldehyde	[3]
Synonyms	4-Hydroxy-3,5-dibromobenzaldehyde, Benzaldehyde, 3,5-dibromo-4-hydroxy-	[3]
CAS Number	2973-77-5	[4]
Molecular Formula	C ₇ H ₄ Br ₂ O ₂	
Molecular Weight	279.91 g/mol	[2]
Appearance	White to off-white or pale brown crystalline powder or needles	
Melting Point	181-185 °C	[2]
Boiling Point (Predicted)	273.3 ± 35.0 °C	
Storage Conditions	Store at room temperature, under an inert atmosphere, protected from light.	

Table 2: Solubility of **3,5-Dibromo-4-hydroxybenzaldehyde** in Various Solvents at 298.15 K

The solubility of **3,5-Dibromo-4-hydroxybenzaldehyde** has been experimentally determined in a range of solvents. The following table summarizes its mole fraction solubility in selected solvents at 298.15 K.

Solvent	Mole Fraction (x_1)
1,4-Dioxane	0.1192
N,N-Dimethylformamide (DMF)	0.1121
Dimethyl sulfoxide (DMSO)	0.0617
Ethyl acetate	0.0453
n-Butanol	0.0328
n-Propanol	0.0215
Ethanol	0.0145
Acetonitrile	0.0128
Methanol	0.0093
Water	0.00002

Data extracted from the Journal of Chemical & Engineering Data.[\[5\]](#)

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **3,5-Dibromo-4-hydroxybenzaldehyde**.

Table 3: Key Spectral Data for **3,5-Dibromo-4-hydroxybenzaldehyde**

Spectroscopic Technique	Key Peaks/Signals
^1H NMR	Data available, refer to spectral databases. [6]
^{13}C NMR	Data available, refer to spectral databases.
Mass Spectrometry (MS)	Molecular ion peaks consistent with the isotopic distribution of bromine are expected. [7]
Infrared (IR) Spectroscopy	Characteristic peaks for O-H, C=O (aldehyde), and C-Br stretching are expected.

Experimental Protocols

Detailed methodologies for the synthesis and solubility determination of **3,5-Dibromo-4-hydroxybenzaldehyde** are provided below.

Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde

A common method for the preparation of **3,5-Dibromo-4-hydroxybenzaldehyde** involves the bromination of p-hydroxybenzaldehyde. The following protocol is adapted from patented synthesis methods.[\[8\]](#)[\[9\]](#)

Materials:

- p-Cresol
- o-Dichlorobenzene (solvent)
- Bromine
- Hydrobromic acid (10-20%)
- Water

Procedure:

- Low-Temperature Bromination: Dissolve p-cresol in o-dichlorobenzene in a reaction vessel. Cool the mixture to 32-42 °C.
- Bromine Addition: Slowly add bromine to the reaction mixture while maintaining the temperature.
- High-Temperature Bromination: After the initial bromination, heat the reaction mixture to 145-168 °C to facilitate further bromination.
- Hydrolysis: Cool the reaction mixture and transfer it to a hydrolysis reactor containing hydrobromic acid. Heat the mixture to 85-120 °C and reflux for 4-5 hours to hydrolyze the intermediate.

- Crystallization and Isolation: Cool the reaction mixture to 45-55 °C to induce crystallization.
- Purification: Filter the crude product, wash with water, and dry to obtain **3,5-Dibromo-4-hydroxybenzaldehyde**.

Solubility Determination by the Shake-Flask Method

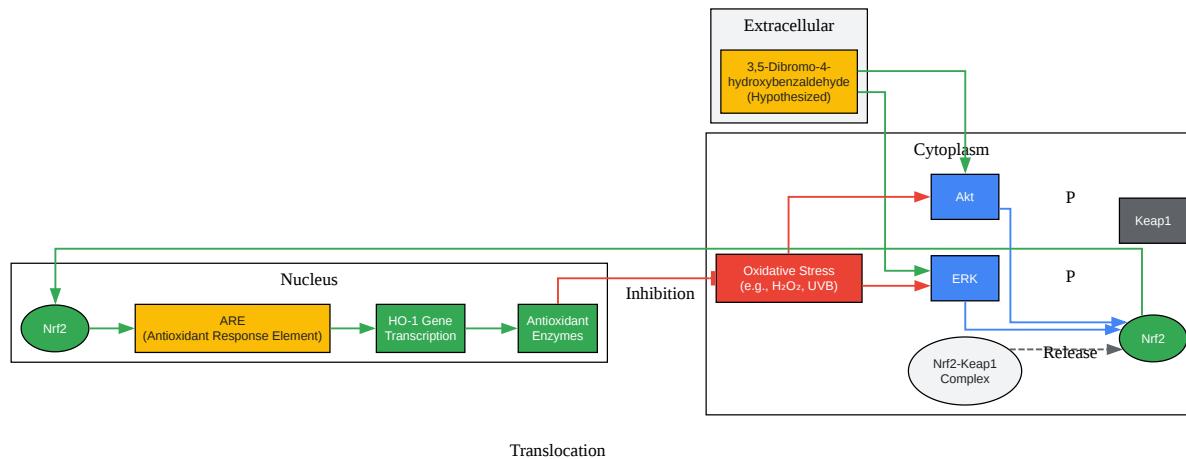
The equilibrium solubility of **3,5-Dibromo-4-hydroxybenzaldehyde** in various solvents can be determined using the isothermal shake-flask method.[5][10]

Materials and Equipment:

- **3,5-Dibromo-4-hydroxybenzaldehyde**
- Selected solvents
- Thermostatic shaker bath
- Analytical balance
- UV-Vis spectrophotometer or HPLC system

Procedure:

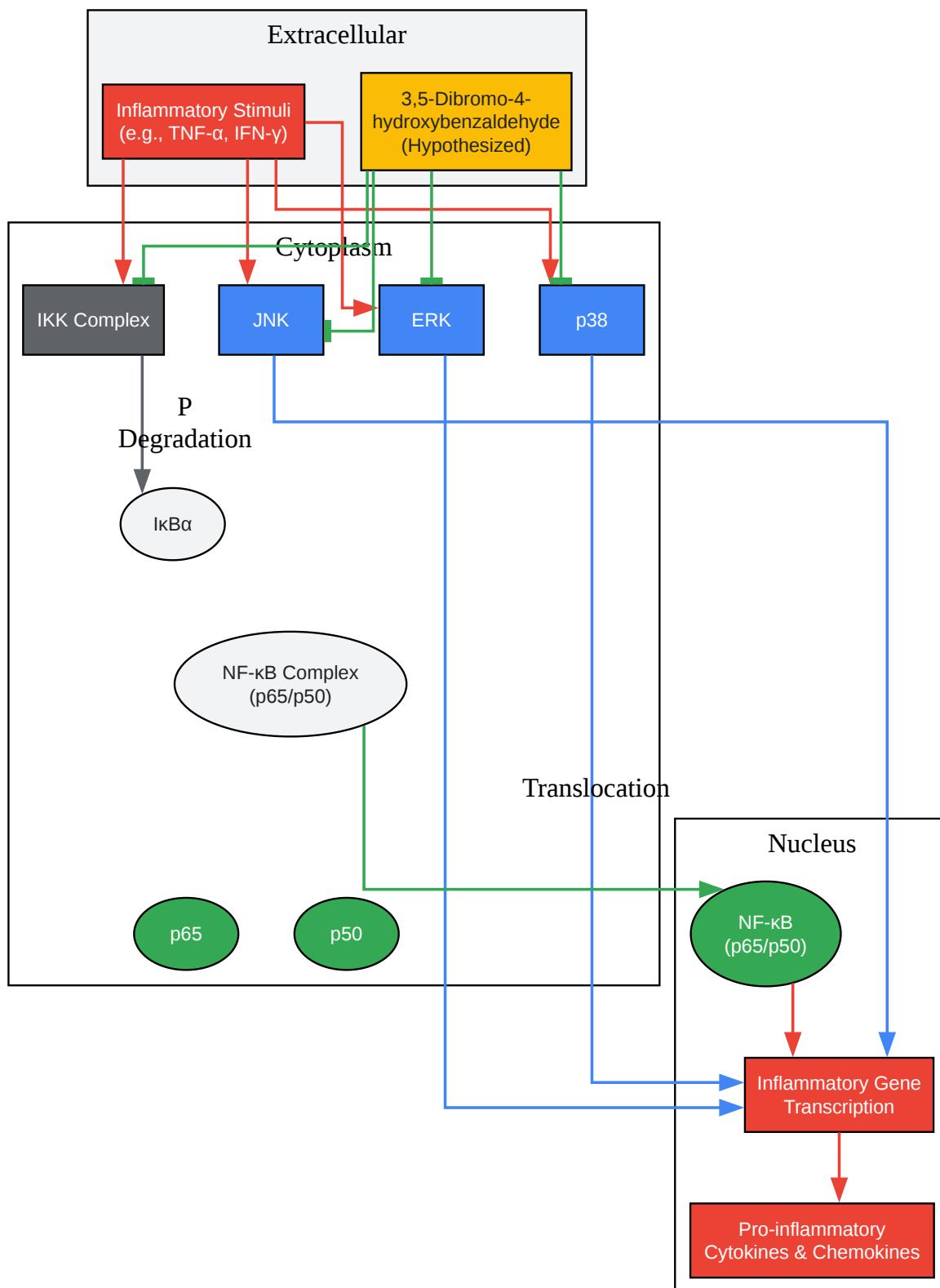
- Sample Preparation: Add an excess amount of solid **3,5-Dibromo-4-hydroxybenzaldehyde** to a known volume of the selected solvent in a sealed flask.
- Equilibration: Place the flasks in a thermostatic shaker bath maintained at a constant temperature (e.g., 298.15 K) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, stop the agitation and allow the solid to settle.
- Sample Withdrawal and Analysis: Carefully withdraw a known volume of the supernatant saturated solution, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent and analyze the concentration of **3,5-Dibromo-4-hydroxybenzaldehyde** using a calibrated UV-Vis spectrophotometer or HPLC.


- Calculation: Calculate the mole fraction solubility from the determined concentration. Repeat the experiment at different temperatures as required.

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of **3,5-Dibromo-4-hydroxybenzaldehyde** are limited, research on the closely related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), provides valuable insights into its potential biological mechanisms. BDB has been shown to exhibit protective effects against oxidative stress and inflammation in skin cells through the modulation of key signaling pathways.[\[11\]](#)[\[12\]](#) Given the structural similarities, it is plausible that **3,5-Dibromo-4-hydroxybenzaldehyde** may exert similar biological effects.

Nrf2/HO-1 Antioxidant Response Pathway


The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. BDB has been demonstrated to activate this pathway.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Hypothesized activation of the Nrf2/HO-1 pathway by **3,5-Dibromo-4-hydroxybenzaldehyde**.

NF-κB and MAPK Inflammatory Pathways

Inflammatory responses are often mediated by the NF-κB and MAPK signaling cascades. BDB has been found to suppress these pathways in response to inflammatory stimuli.[12]

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by **3,5-Dibromo-4-hydroxybenzaldehyde**.

Conclusion

3,5-Dibromo-4-hydroxybenzaldehyde is a compound of significant interest due to its versatile chemical nature and potential for biological activity. This technical guide provides a solid foundation of its physicochemical properties and established experimental protocols. The exploration of signaling pathways of structurally related molecules suggests promising avenues for future research into its therapeutic potential, particularly in the areas of antioxidant and anti-inflammatory drug development. Further investigation is warranted to fully elucidate its mechanisms of action and explore its utility in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 3,5-二溴-4-羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5) 1H NMR [m.chemicalbook.com]
- 7. 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5) MS spectrum [chemicalbook.com]
- 8. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]
- 9. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]

- 11. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of 3,5-Dibromo-4-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181551#physical-and-chemical-properties-of-3-5-dibromo-4-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com